molecular formula C18H18N4S B2587551 N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine CAS No. 478031-24-2

N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine

Cat. No.: B2587551
CAS No.: 478031-24-2
M. Wt: 322.43
InChI Key: HMDIJVAOPRALJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine is a pyrimidine-based compound featuring a methylsulfanylmethyl substituent at position 6, a pyridin-2-yl group at position 2, and an N-methyl-N-phenylamine group at position 4. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and kinase-inhibiting properties . The methylsulfanylmethyl group introduces a sulfur-containing side chain, which may enhance lipophilicity and influence intermolecular interactions compared to analogs with simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-22(15-8-4-3-5-9-15)17-12-14(13-23-2)20-18(21-17)16-10-6-7-11-19-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDIJVAOPRALJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=C2)CSC)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324891
Record name N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478031-24-2
Record name N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like sodium trifluoroacetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylsulfanylmethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 6

The position 6 substituent plays a critical role in modulating electronic properties and biological activity. Key comparisons include:

Compound Name Position 6 Substituent Key Properties Reference
Target Compound Methylsulfanylmethyl Moderate lipophilicity; potential for weak hydrogen bonding via sulfur atom. May enhance metabolic stability compared to methyl groups .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Methyl Lower lipophilicity; steric effects dominate. Common in antibacterial derivatives .
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine Methyl Similar to above; methyl group facilitates planar molecular conformation .
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine Phenyl Increased steric bulk; nitro group introduces strong electron-withdrawing effects, reducing solubility .
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine Trifluoromethyl High electronegativity; enhances metabolic resistance but may reduce bioavailability .

Substituent Variations at Position 2

The pyridin-2-yl group at position 2 in the target compound contrasts with phenyl or heteroaromatic substituents in analogs:

Compound Name Position 2 Substituent Impact on Structure-Activity Relationship Reference
Target Compound Pyridin-2-yl Nitrogen atom in the pyridine ring enables hydrogen bonding and π-π stacking with biological targets.
N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine derivatives Phenyl Phenyl groups favor planar conformations but lack hydrogen-bonding capacity compared to pyridinyl .
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine 3-Methylphenyl Increased steric hindrance; may reduce binding affinity in enzyme pockets .

Amine Substitutions at Position 4

The N-methyl-N-phenylamine group in the target compound differs from other amine modifications:

Compound Name Position 4 Substituent Structural and Functional Implications Reference
Target Compound N-Methyl-N-phenylamine Bulky aromatic amine may improve membrane permeability; methyl group reduces rotational freedom.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine N-(2-Fluorophenyl)amine Fluorine introduces electronegativity, potentially enhancing binding to polar residues .
Human FABP4/FABP5 inhibitor N-Isopropyl-N-methylamine Aliphatic amines increase flexibility, potentially reducing target specificity .

Key Insight : The N-methyl-N-phenyl substitution in the target compound offers a balance between rigidity and aromatic interaction capabilities.

Crystallographic and Conformational Analysis

Crystallographic data from analogs reveal that substituents significantly influence molecular conformation:

  • In N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the dihedral angle between the pyrimidine ring and phenyl group at position 2 is 12.8°, favoring a near-planar conformation .
  • The trifluoromethyl group in 4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine induces torsional strain due to steric clashes, altering packing in the crystal lattice .
  • The methylsulfanylmethyl group in the target compound is expected to adopt a conformation that minimizes steric hindrance while allowing weak C–H⋯S interactions, as seen in related sulfur-containing derivatives .

Biological Activity

N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4S, with a molecular weight of 322.125 g/mol. Its structure features a pyrimidine core substituted with a methylsulfanylmethyl group and a phenyl group, which may contribute to its biological activity .

Antitumor Activity

Numerous studies have evaluated the antitumor potential of pyrimidine derivatives, including this compound. A significant study demonstrated that compounds similar to this one exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives were tested against lung cancer (EKVX), colon cancer (HCT-15), and breast cancer (MDA-MB-231) cell lines, showing promising results in inhibiting cell proliferation .

Table 1: Antitumor Activity Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1EKVX5.0
2HCT-158.0
3MDA-MB-2317.5

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study indicated that certain pyrimidine derivatives exhibited significant activity against bacterial strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, revealing effective antimicrobial capabilities .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
1Staphylococcus aureus16
2Escherichia coli32
3Pseudomonas aeruginosa64

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes involved in cellular proliferation and survival pathways in cancer cells, as well as disruption of bacterial cell wall synthesis or function in microbial pathogens. Further molecular docking studies are necessary to elucidate these mechanisms in detail.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical or preclinical settings:

  • Case Study on Lung Cancer : A derivative was tested in vivo on mice with EKVX tumors, resulting in a significant reduction in tumor volume compared to controls.
  • Case Study on Antimicrobial Resistance : A study assessed the effectiveness of pyrimidine derivatives against antibiotic-resistant strains of Staphylococcus aureus, demonstrating that these compounds could restore sensitivity to conventional antibiotics.

Q & A

Q. What are the recommended synthetic routes for N-methyl-6-(methylsulfanylmethyl)-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Methylsulfanylmethyl introduction : Reacting a pyrimidine precursor with methylsulfanylmethyl halides in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C, using bases like K₂CO₃ or Et₃N to deprotonate intermediates .
  • Pyridine ring coupling : Suzuki-Miyaura cross-coupling with 2-pyridinylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol mixtures at reflux .
    Optimization : Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio for boronic acid) and degassing solvents to prevent palladium oxidation .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., methylsulfanylmethyl protons at δ 2.1–2.3 ppm; pyridinyl aromatic protons at δ 7.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolve dihedral angles between pyrimidine and pyridine rings (e.g., ~12–86° deviations observed in analogous pyrimidines) to confirm stereoelectronic effects .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <10 µM indicating therapeutic potential .

Advanced Research Questions

Q. How do crystallographic data explain conformational stability and intermolecular interactions?

In analogous pyrimidines:

  • Intramolecular hydrogen bonding : N–H⋯N interactions between amine and pyrimidine/pyridine nitrogens stabilize six-membered rings, reducing torsional strain .
  • Intermolecular interactions : Weak C–H⋯π and C–H⋯O bonds form layered crystal structures, influencing solubility and melting points .
    Methodological note : Use single-crystal XRD at 293 K with R-factor <0.07 for reliable resolution of weak interactions .

Q. How can computational modeling predict reactivity and biological targets?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for functionalization .
  • Molecular docking : Dock into kinase ATP-binding pockets (e.g., PyMOL/AutoDock Vina) to prioritize targets. For example, pyridine-pyrimidine hybrids show strong binding to CDK2 (ΔG ≈ -9.5 kcal/mol) .
  • MD simulations : Assess target stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. How to resolve contradictions in biological activity data across similar analogs?

Case example: Discrepancies in antimicrobial activity between fluorinated vs. chlorinated derivatives:

  • Structural analysis : Fluorine’s electronegativity increases membrane permeability but reduces π-stacking in DNA intercalation .
  • Assay conditions : Variances in bacterial strain (e.g., S. aureus vs. E. coli) and culture media (cation-adjusted Mueller-Hinton) alter MIC values .
    Resolution : Standardize protocols (CLSI guidelines) and use isosteric substitutions (e.g., CF₃ vs. Cl) to isolate electronic vs. steric effects .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidine core?

  • Directing groups : Install transient protecting groups (e.g., Boc on amines) to block undesired positions during halogenation or alkylation .
  • Metalation : Use LDA at -78°C to deprotonate C4/C6 positions selectively, enabling carboxylation or sulfonation .
  • Cross-coupling : Prioritize C5 for Suzuki reactions due to lower steric hindrance compared to C2/C4 .

Methodological Challenges and Solutions

Q. How to address low solubility in bioassay buffers?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or acetyl groups at the methylsulfanylmethyl moiety, cleaved enzymatically in vivo .

Q. What analytical techniques quantify degradation products under physiological conditions?

  • HPLC-MS/MS : Use C18 columns (ACN/water gradient) to separate metabolites; detect sulfoxide derivatives (m/z +16) from methylsulfanylmethyl oxidation .
  • Stability studies : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C; monitor via UV-Vis at λ=254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.